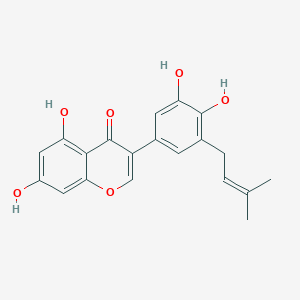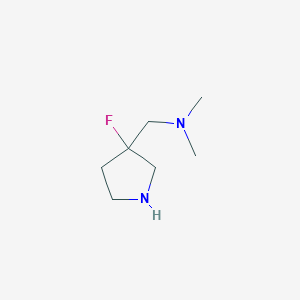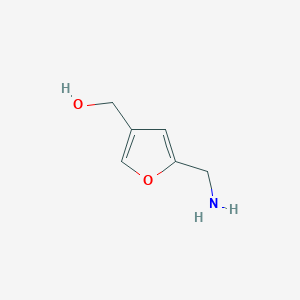
Glycyrrhisoflavone
説明
Glycyrrhisoflavone is a natural product found in Glycyrrhiza uralensis, Psorothamnus arborescens var. minutifolius, and other organisms . It has a molecular formula of C20H18O6 .
Synthesis Analysis
Isoflavones, including Glycyrrhisoflavone, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . A study showed that the expression of phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H), is significantly induced in AtMYB12-overexpressing hairy roots .
Molecular Structure Analysis
The molecular weight of Glycyrrhisoflavone is 354.4 g/mol . The IUPAC name is 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one .
Chemical Reactions Analysis
While specific chemical reactions involving Glycyrrhisoflavone are not detailed in the search results, it’s worth noting that flavonoids and isoflavonoids can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .
Physical And Chemical Properties Analysis
Glycyrrhisoflavone has a molecular weight of 354.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 107 Ų .
科学的研究の応用
Anti-Inflammatory Properties
Glycyrrhisoflavone has been identified as having significant anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases and could be beneficial in reducing inflammation-related symptoms in conditions such as arthritis, asthma, and allergic reactions .
Antimicrobial Activity
Research indicates that Glycyrrhisoflavone possesses antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Its ability to inhibit the growth of bacteria and fungi can be harnessed in pharmaceutical applications to treat infections .
Antioxidant Effects
The compound is also known for its antioxidant effects. Antioxidants are crucial in protecting cells from damage caused by free radicals. Glycyrrhisoflavone’s antioxidant properties make it a valuable component in nutraceuticals and supplements aimed at promoting overall health and preventing oxidative stress-related diseases .
Cosmetic Applications
Due to its anti-inflammatory and antioxidant properties, Glycyrrhisoflavone is used in the cosmetic industry . It can be found in skin care products aimed at reducing redness, irritation, and signs of aging. Its inclusion in cosmetics supports skin health and appearance .
Food Industry
In the food industry , Glycyrrhisoflavone can be utilized as a natural preservative due to its antimicrobial properties. It helps in extending the shelf life of food products while also providing health benefits as a functional food ingredient .
Metabolic Engineering
Glycyrrhisoflavone’s biosynthesis pathway has been a subject of metabolic engineering . By manipulating the genetic and metabolic pathways in plants, researchers aim to enhance the production of Glycyrrhisoflavone and other bioactive flavonoids. This has implications for increasing yield in agricultural practices and for the pharmaceutical industry .
作用機序
Target of Action
Glycyrrhisoflavone, an active prenylflavonoid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
Glycyrrhisoflavone interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the breakdown of complex carbohydrates, potentially impacting glucose metabolism.
Biochemical Pathways
Glycyrrhisoflavone is part of the flavonoid biosynthesis pathway, specifically the isoflavonoid biosynthesis pathway . The enzyme isoflavone synthase (IFS) plays a critical role in this pathway, redirecting intermediates from the general flavonoid pathway to the isoflavonoid pathway . Glycyrrhisoflavone, as an isoflavone, is a product of this pathway.
Result of Action
Glycyrrhisoflavone has been shown to exhibit significant antiviral and anti-inflammatory effects . Its inhibition of α-glucosidase could potentially impact blood glucose levels, making it a compound of interest for metabolic disorders.
将来の方向性
Future research should focus on elucidating the generation mechanism of isoflavones and flavonoids in microorganisms to promote the utilization of these compounds in the pharmaceutical field . Additionally, the potential of a R2R3-MYB transcription factor (TF) AtMYB12, a known regulator of flavonoid biosynthesis in Arabidopsis, for metabolic engineering of the bioactive flavonoids in G. inflata hairy roots could be explored .
特性
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWUUJQWPZLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyrrhisoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities reported for Glycyrrhisoflavone?
A1: Glycyrrhisoflavone has been studied for several biological activities, including:
- α-Glucosidase inhibition: [] Glycyrrhisoflavone demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.
- Antioxidant activity: [, ] Studies have shown that Glycyrrhisoflavone possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.
- Antimicrobial activity: [, ] Glycyrrhisoflavone, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.
- Anti-HIV activity: [] Research suggests that Glycyrrhisoflavone might have inhibitory effects against the human immunodeficiency virus (HIV).
- Anti-inflammatory activity: [, ] Glycyrrhisoflavone has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []
Q2: What is the chemical structure of Glycyrrhisoflavone and where is it found in nature?
A2: Glycyrrhisoflavone is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.
- Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]
- Psorothamnus schottii: This plant also yields Glycyrrhisoflavone, often alongside other isoflavones. []
Q3: Are there any analytical methods available to quantify Glycyrrhisoflavone in plant material?
A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying Glycyrrhisoflavone in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining Glycyrrhisoflavone content in plant samples.
Q4: Has any computational work been done to study Glycyrrhisoflavone's interactions with biological targets?
A4: Yes, in silico modelling and docking studies have been performed using Glycyrrhisoflavone. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that Glycyrrhisoflavone exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.
Q5: What is known about the structure-activity relationship (SAR) of Glycyrrhisoflavone?
A5: While specific SAR studies focusing solely on Glycyrrhisoflavone might be limited, research on related isoflavones suggests that:
- Prenylation: The presence of the prenyl group in Glycyrrhisoflavone's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.
- Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
